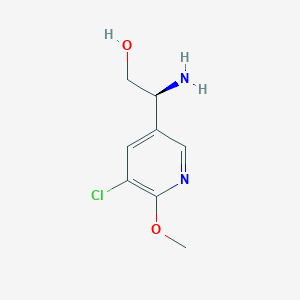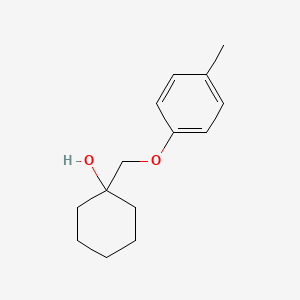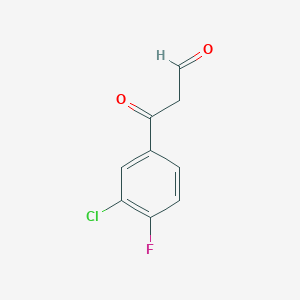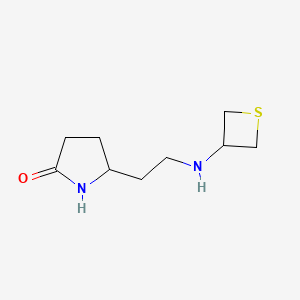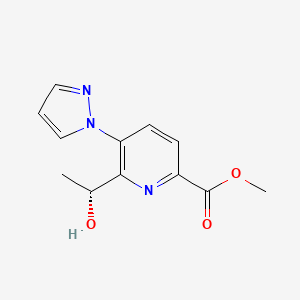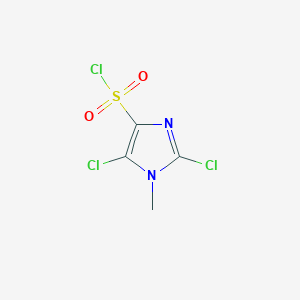
2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride is a chemical compound with the molecular formula C4H3Cl3N2O2S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride typically involves the chlorination of 1-methyl-1H-imidazole-4-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 5 positions. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 5 positions can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or oxidized to a sulfone under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, amines, or thiols in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Hydrolysis: Formation of sulfonic acid derivatives.
科学的研究の応用
2,5-Dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for the preparation of substituted imidazoles and other heterocyclic compounds.
Biology: In the synthesis of bioactive molecules and pharmaceuticals.
Medicine: As an intermediate in the production of drugs with antimicrobial and anticancer properties.
Industry: Used in the manufacture of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .
類似化合物との比較
Similar Compounds
- 1-Methyl-1H-imidazole-4-sulfonyl chloride
- 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
- 1-Methyl-1H-pyrazole-4-sulfonyl chloride
- 1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride
Uniqueness
This makes it a versatile intermediate in organic synthesis and various industrial applications .
特性
分子式 |
C4H3Cl3N2O2S |
|---|---|
分子量 |
249.5 g/mol |
IUPAC名 |
2,5-dichloro-1-methylimidazole-4-sulfonyl chloride |
InChI |
InChI=1S/C4H3Cl3N2O2S/c1-9-2(5)3(8-4(9)6)12(7,10)11/h1H3 |
InChIキー |
RIYXETKUJUISMD-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(N=C1Cl)S(=O)(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B13325000.png)
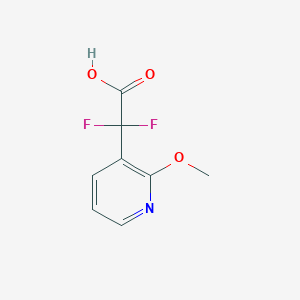

![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13325018.png)


![2-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13325039.png)
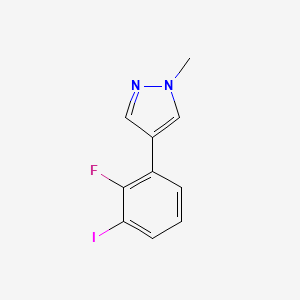
![Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13325067.png)
